PACOCF3 is derived from palmitic acid, a saturated fatty acid commonly found in both animal and plant fats. It is classified as an inhibitor of phospholipase A2 enzymes, which are critical in the hydrolysis of phospholipids to release arachidonic acid, a precursor for various inflammatory mediators. The compound is primarily used in laboratory settings to study the functions and mechanisms of phospholipase A2 in cellular processes and disease models .
The synthesis of PACOCF3 typically involves the acylation of trifluoromethyl ketones with palmitic acid derivatives. The following steps outline a general synthetic route:
This synthetic pathway allows for the production of PACOCF3 with high purity and yield, essential for its application in biological studies .
PACOCF3 has a distinct molecular structure characterized by the presence of a palmitoyl chain (C16 fatty acid) linked to a trifluoromethyl ketone moiety. Its chemical formula can be represented as C17H31F3O. Key features include:
The structural characteristics facilitate its role as an enzyme inhibitor, particularly in modulating membrane-associated enzyme activities .
PACOCF3 primarily participates in reactions involving the inhibition of phospholipase A2 activity:
The mechanism of action of PACOCF3 involves several key steps:
PACOCF3 exhibits several notable physical and chemical properties:
These properties are vital for its application in biochemical assays and therapeutic contexts .
PACOCF3 has several significant scientific applications:
PACOCF3, systematically named 1,1,1-trifluoroheptadecan-2-one (CAS 141022-99-3), is a synthetic phospholipase A₂ inhibitor with the molecular formula C₁₇H₃₁F₃O and a molecular weight of 308.42 Da [3] [5] [8]. Its structure comprises a 17-carbon aliphatic chain (palmitoyl backbone) terminated by a trifluoromethyl ketone group (-C(O)CF₃), which is critical for its inhibitory activity [3] [9]. The ketone moiety forms a reversible hemiketal adduct with serine residues in the phospholipase A₂ active site, enabling competitive inhibition [9].
Table 1: Physicochemical Properties of PACOCF3
Property | Value |
---|---|
Molecular Formula | C₁₇H₃₁F₃O |
Molecular Weight | 308.42 g/mol |
SMILES String | CCCCCCCCCCCCCCCC(=O)C(F)(F)F |
Appearance | White to off-white solid |
Solubility | 25 mM in DMSO; 50 mM in ethanol |
Purity Specifications | ≥98% (HPLC/TLC) |
The compound exhibits lipophilic character (calculated logP: 6.6) due to its extended hydrocarbon chain, facilitating interaction with lipid membranes [6] [8]. Its stability is maintained under desiccating conditions at -20°C, though ethanol solutions (10 mg/mL) are commonly used for experimental work [3] [7].
PACOCF3 emerged in the 1990s as part of efforts to develop isoform-specific phospholipase A₂ inhibitors. A seminal 1995 study demonstrated its selective inhibition of calcium-independent phospholipase A₂ (iPLA₂β) in murine macrophages, with an half-maximal inhibitory concentration of 3.8 μM – four-fold more potent than arachidonyl trifluoromethyl ketone (AACOCF3) [2] [10]. This discovery positioned PACOCF3 as a key pharmacological tool for dissecting phospholipase A₂ functions in lipid signaling cascades [1] [9].
By the early 2000s, researchers leveraged PACOCF3 to investigate phospholipase A₂'s role in neuronal processes. In vivo studies revealed that intrahippocampal administration (100 μM) reduced membrane fluidity and impaired memory acquisition in rats, linking phospholipase A₂ activity to neurocognitive functions [4] [7]. This application underscored its ability to cross cellular barriers and exert central nervous system effects.
Table 2: Key Milestones in PACOCF3 Research
Year | Discovery | Reference |
---|---|---|
1995 | Identification as iPLA₂β inhibitor (IC₅₀: 3.8 μM) in macrophages | [2] [10] |
2001 | Characterization of calcium signaling modulation in renal tubular cells | [1] |
2005 | Demonstration of hippocampal membrane fluidity reduction in learning models | [4] |
PACOCF3 belongs to the acyl trifluoromethyl ketone inhibitor class, characterized by a carbonyl group flanked by three fluorine atoms and a long aliphatic chain. This family includes:
PACOCF3 exhibits distinct selectivity due to its saturated 16-carbon chain, which optimizes hydrophobic interactions with iPLA₂β's membrane-associated substrate channels [9] [10]. Unlike bromoenol lactone (BEL), which irreversibly inhibits iPLA₂β through covalent modification, PACOCF3 acts via reversible transition-state analog formation at the active site [9] [10]. This reversibility enables its use in transient inhibition studies where restoration of enzyme activity is required.
Functional studies confirm that PACOCF3 modulates calcium dynamics in non-macrophage systems. At 10 μM, it amplifies ATP-induced calcium influx in renal cells by 35–40% without affecting basal calcium levels, indicating phospholipase A₂-independent effects on membrane channels [1] [3]. This multifunctional activity necessitates careful experimental design when attributing observed phenotypes solely to phospholipase A₂ inhibition [2] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7